4-Hydroxyphenyl-glycine ethyl ester

Description

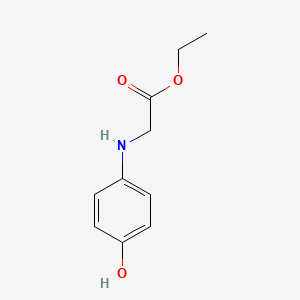

4-Hydroxyphenyl-glycine ethyl ester (H-Phg(4-OH)-OEt) is an ester derivative of 4-hydroxyphenylglycine, characterized by the substitution of the carboxylic acid group with an ethyl ester. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.0 g/mol (). This compound is frequently utilized in peptide synthesis and combinatorial chemistry as a chiral building block due to its stereochemical stability and compatibility with coupling reagents like HBTU (). The ethyl ester group enhances solubility in organic solvents, facilitating its use in stepwise amidation or alkylation reactions ().

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxyanilino)acetate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)7-11-8-3-5-9(12)6-4-8/h3-6,11-12H,2,7H2,1H3 |

InChI Key |

LDTNOGSEPZNYSQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC1=CC=C(C=C1)O |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)O |

sequence |

G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Hydroxyphenylglycine Methyl Ester

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Structural Differences : The methyl ester variant replaces the ethyl group with a methyl group, reducing steric bulk and lipophilicity.

- Applications : Primarily used in small-scale peptide synthesis where lower molecular weight is advantageous ().

- Synthesis: Prepared via methyl esterification of 4-hydroxyphenylglycine using methanol under acidic conditions ().

Ethyl 4-Hydroxyphenylacetate

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Structural Differences : Contains a phenylacetic acid backbone instead of glycine, leading to distinct electronic properties and reactivity.

- Applications : Used as a flavoring agent and intermediate in pharmaceutical synthesis ().

- Synthesis: Derived from esterification of 4-hydroxyphenylacetic acid with ethanol ().

4-Hydroxy-3-methoxy Cinnamic Acid Ethyl Ester

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Structural Differences : Features a cinnamic acid scaffold with a methoxy substituent, enhancing UV stability.

- Applications : Isolated from bamboo leaves () and studied for antioxidant properties.

Glycine Ethyl Ester Derivatives

- Example: Ethyl chloro(hydroximino)acetate (ECHA)

- Molecular Formula: C₄H₆ClNO₃

Data Table: Key Properties of 4-Hydroxyphenyl-glycine Ethyl Ester and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.